molecular formula C6H9ClF3NO3 B13467829 rac-(3R,5R)-3-amino-5-(trifluoromethyl)oxolane-3-carboxylic acid hydrochloride

rac-(3R,5R)-3-amino-5-(trifluoromethyl)oxolane-3-carboxylic acid hydrochloride

Cat. No.: B13467829
M. Wt: 235.59 g/mol
InChI Key: KNCJGYDEQQCKSV-WINKWTMZSA-N
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Description

rac-(3R,5R)-3-Amino-5-(trifluoromethyl)oxolane-3-carboxylic acid hydrochloride is a bicyclic γ-amino acid derivative featuring a tetrahydrofuran (oxolane) ring substituted with a trifluoromethyl (-CF₃) group and an amino-carboxylic acid motif. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of peptidomimetics and bioactive molecules targeting central nervous system (CNS) disorders or metabolic pathways.

  • Molecular Weight: Based on related analogs (e.g., Fmoc-protected variant: 421.38 g/mol ), the hydrochloride form is estimated to have a molecular weight of ~250–270 g/mol.
  • CAS Number: EN300-43357121 (for the Fmoc-protected precursor) .

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxolane ring introduces conformational rigidity, influencing target binding and pharmacokinetics .

Properties

Molecular Formula

C6H9ClF3NO3

Molecular Weight

235.59 g/mol

IUPAC Name

(3S,5S)-3-amino-5-(trifluoromethyl)oxolane-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H8F3NO3.ClH/c7-6(8,9)3-1-5(10,2-13-3)4(11)12;/h3H,1-2,10H2,(H,11,12);1H/t3-,5-;/m0./s1

InChI Key

KNCJGYDEQQCKSV-WINKWTMZSA-N

Isomeric SMILES

C1[C@H](OC[C@@]1(C(=O)O)N)C(F)(F)F.Cl

Canonical SMILES

C1C(OCC1(C(=O)O)N)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,5R)-3-amino-5-(trifluoromethyl)oxolane-3-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxolane ring, introduction of the trifluoromethyl group, and the addition of the amino group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This includes scaling up the reaction, using continuous flow reactors, and employing advanced purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,5R)-3-amino-5-(trifluoromethyl)oxolane-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

rac-(3R,5R)-3-amino-5-(trifluoromethyl)oxolane-3-carboxylic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(3R,5R)-3-amino-5-(trifluoromethyl)oxolane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

Three related compounds are critical for comparison:

Compound Name Molecular Formula Molecular Weight (g/mol) Ring Type Substituents Availability
rac-(3R,5R)-3-Amino-5-(trifluoromethyl)oxolane-3-carboxylic acid hydrochloride C₈H₁₀F₃NO₃·HCl* ~250–270* Oxolane (5-membered) -CF₃, -NH₂, -COOH, HCl Available (as building block)
Fmoc-protected oxolane analog C₂₁H₁₈F₃NO₅ 421.38 Oxolane (5-membered) -CF₃, -Fmoc, -COOH Commercial (Enamine Ltd)
rac-(3R,5R)-5-(Trifluoromethyl)piperidine-3-carboxylic acid hydrochloride, trans C₇H₁₁F₃NO₂·HCl 233.6 Piperidine (6-membered) -CF₃, -NH₂, -COOH, HCl Discontinued (CymitQuimica)

*Estimated based on structural analogs.

Structural and Functional Differences

Ring Size and Conformational Flexibility
  • Oxolane (5-membered ring) : The smaller ring introduces steric strain, favoring rigid conformations that may enhance selectivity for specific biological targets (e.g., ion channels or enzymes requiring planar geometries) .
  • However, the discontinued status of the piperidine analog suggests challenges in synthesis, stability, or biological performance .
Substituent Effects
  • Trifluoromethyl (-CF₃) : Present in all analogs, this group increases lipophilicity (logP) and resistance to oxidative metabolism, critical for CNS drug candidates.
  • Amino-Carboxylic Acid Motif: The hydrochloride salt form improves aqueous solubility compared to the Fmoc-protected variant, which is tailored for solid-phase peptide synthesis .

Biological Activity

Rac-(3R,5R)-3-amino-5-(trifluoromethyl)oxolane-3-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.

Chemical Structure and Properties

The compound has a molecular formula of C₇H₁₁ClF₃N₃O₃ and a molecular weight of 249.62 g/mol. Its structure features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

Anticancer Properties

Recent studies have shown that compounds with trifluoromethyl groups exhibit enhanced anticancer activity. For instance, a series of isoxazole derivatives with trifluoromethyl substitutions demonstrated significant inhibition of cancer cell proliferation in MCF-7 breast cancer cells, with IC50 values as low as 2.63 μM for the most active derivatives . The mechanism involved apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy.

Mechanistic Insights

Research indicates that the trifluoromethyl group can influence the binding affinity of compounds to biological targets. The introduction of this moiety has been linked to improved interactions with enzymes and receptors involved in cellular signaling pathways. For example, studies on β-secretase inhibitors have demonstrated that trifluoromethylated compounds can effectively inhibit enzyme activity, which is crucial in the treatment of Alzheimer's disease .

Study 1: Anticancer Evaluation

A study evaluated the anticancer effects of this compound in vitro against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.

Cell LineIC50 (μM)Mechanism of Action
MCF-72.63Apoptosis induction
PC-33.09Cell cycle arrest

Study 2: Inhibition of β-Secretase

Another significant study focused on the synthesis and evaluation of β-secretase inhibitors containing trifluoromethyl groups. The findings showed that these inhibitors could significantly reduce amyloid precursor protein processing, which is pivotal in Alzheimer's pathology.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its lipophilic nature. Toxicological assessments have indicated a low toxicity profile at therapeutic doses, making it a candidate for further clinical development.

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